![molecular formula C20H15ClFN5OS B2796204 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 872861-75-1](/img/structure/B2796204.png)
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antitumor Activity
Pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to the one , have been synthesized and evaluated for antitumor activity. These compounds showed varying degrees of activity against human breast adenocarcinoma cell lines. In particular, some derivatives demonstrated mild to moderate activity compared to doxorubicin, a reference antitumor drug (El-Morsy et al., 2017).
Similar research on pyrazolo[3,4-d]pyrimidine derivatives revealed their potential as anticancer agents. The study explored various derivatives and their effects on cancer cell lines, with one compound showing notable inhibition against several cancer cell lines (Al-Sanea et al., 2020).
Antimicrobial Activity
- Certain pyrazolo[3,4-d]pyrimidine derivatives demonstrated good to excellent antimicrobial activity. This indicates the potential of these compounds in combating microbial infections (Hafez et al., 2016).
Potential Antipsychotic Agents
- A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to the compound , found that these compounds have an antipsychotic-like profile in animal behavioral tests. Interestingly, they did not interact with dopamine receptors like typical antipsychotic drugs (Wise et al., 1987).
Antinociceptive and Anti-Inflammatory Properties
- Thiazolopyrimidine derivatives, structurally related to the compound, were synthesized and evaluated for their antinociceptive and anti-inflammatory properties. The study found that certain derivatives showed significant activity in these areas (Selvam et al., 2012).
作用機序
Target of Action
Similar compounds have been found to targetROCK Ⅰ and ROCK Ⅱ . These are kinases involved in various cellular processes, including cell motility, proliferation, and survival.
Mode of Action
It’s known that similar compounds interact with their targets (such as rock ⅰ and rock ⅱ) by binding to the active site, inhibiting the kinase activity, and thus disrupting the downstream signaling pathways .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell motility, proliferation, and survival, which are regulated by rock kinases .
Result of Action
Inhibition of rock kinases can lead to changes in cell morphology and migration .
特性
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5OS/c21-14-2-1-3-16(8-14)27-19-17(10-26-27)20(25-12-24-19)29-11-18(28)23-9-13-4-6-15(22)7-5-13/h1-8,10,12H,9,11H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXFWHJEVONJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

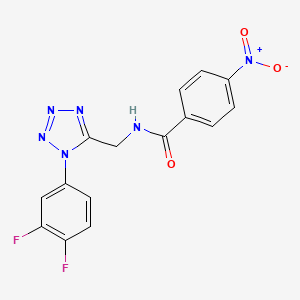

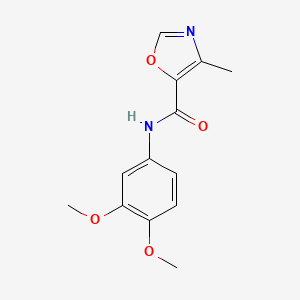
![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2796125.png)
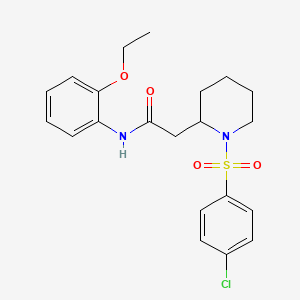
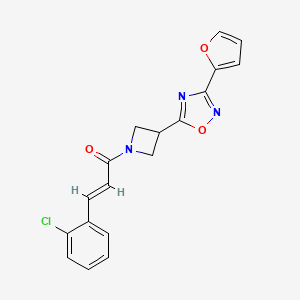
![8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B2796129.png)
![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide](/img/structure/B2796131.png)
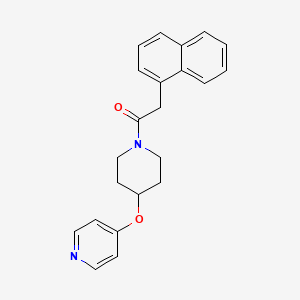

![N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2796140.png)
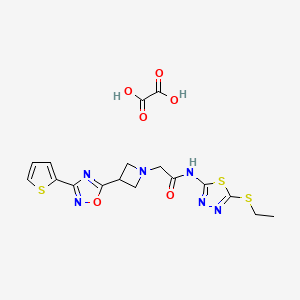

![Methyl (E)-4-[[1-[(1-methylimidazol-2-yl)methyl]-2-oxopiperidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2796144.png)